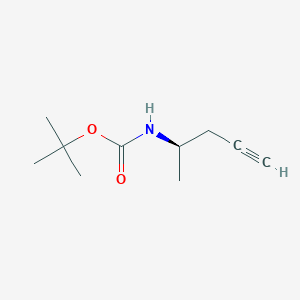
Tert-butyl (R)-pent-4-YN-2-ylcarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl N-[(2R)-pent-4-yn-2-yl]carbamate: is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis as protecting groups for amines. This particular compound is notable for its use in various synthetic applications due to its stability and reactivity under specific conditions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[(2R)-pent-4-yn-2-yl]carbamate typically involves the reaction of an amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base. The reaction proceeds through a nucleophilic addition-elimination mechanism, forming a tetrahedral intermediate that eventually yields the carbamate product .
Industrial Production Methods: In industrial settings, the production of tert-butyl carbamates often involves the use of palladium-catalyzed cross-coupling reactions. For example, tert-butyl carbamate can be synthesized from aryl halides and tert-butyl carbamate using palladium catalysts and bases like cesium carbonate in solvents such as 1,4-dioxane .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation and Reduction: tert-Butyl N-[(2R)-pent-4-yn-2-yl]carbamate can undergo oxidation and reduction reactions, although these are less common compared to other types of reactions.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or thiols in the presence of acids or bases are commonly used.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carbonyl compounds, while substitution could result in various substituted carbamates .
Applications De Recherche Scientifique
Chemistry: In organic chemistry, tert-butyl N-[(2R)-pent-4-yn-2-yl]carbamate is used as a protecting group for amines during multi-step synthesis processes. It is particularly useful in peptide synthesis due to its stability and ease of removal under acidic conditions .
Biology and Medicine: This compound is also employed in the synthesis of biologically active molecules, including pharmaceuticals. Its ability to protect amine groups makes it valuable in the development of drugs and other therapeutic agents .
Industry: In industrial applications, tert-butyl N-[(2R)-pent-4-yn-2-yl]carbamate is used in the production of polymers and other materials where controlled reactivity is required .
Mécanisme D'action
The mechanism by which tert-butyl N-[(2R)-pent-4-yn-2-yl]carbamate exerts its effects involves the formation of a stable carbamate linkage. This linkage protects the amine group from unwanted reactions during synthesis. The tert-butyl group can be removed under acidic conditions, releasing the free amine for further reactions .
Comparaison Avec Des Composés Similaires
tert-Butyl carbamate: A simpler carbamate used for similar protecting purposes.
Phenylmethoxycarbonyl (Cbz) carbamate: Another protecting group that is stable under acidic and basic conditions but can be removed by catalytic hydrogenation.
Fluorenylmethoxycarbonyl (Fmoc) carbamate: Used in peptide synthesis and can be removed with an amine base.
Uniqueness: tert-Butyl N-[(2R)-pent-4-yn-2-yl]carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. Its ability to be easily removed under mild acidic conditions makes it particularly valuable in complex synthetic pathways .
Propriétés
Formule moléculaire |
C10H17NO2 |
|---|---|
Poids moléculaire |
183.25 g/mol |
Nom IUPAC |
tert-butyl N-[(2R)-pent-4-yn-2-yl]carbamate |
InChI |
InChI=1S/C10H17NO2/c1-6-7-8(2)11-9(12)13-10(3,4)5/h1,8H,7H2,2-5H3,(H,11,12)/t8-/m1/s1 |
Clé InChI |
BKIXNAMQZXSUPU-MRVPVSSYSA-N |
SMILES isomérique |
C[C@H](CC#C)NC(=O)OC(C)(C)C |
SMILES canonique |
CC(CC#C)NC(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


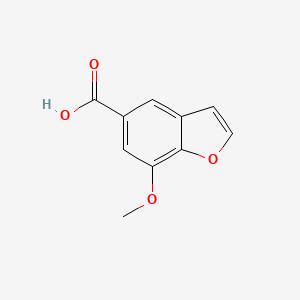
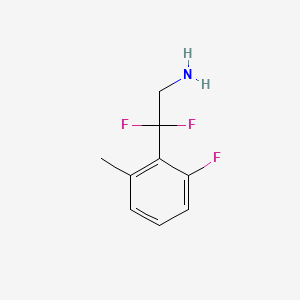
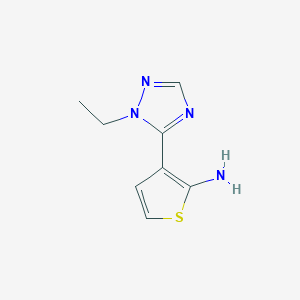
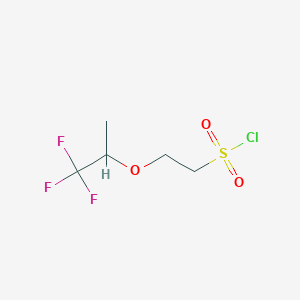
![lithium(1+) 7-[(tert-butoxy)carbonyl]-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylate](/img/structure/B13477270.png)
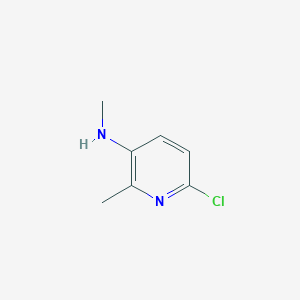
![Dimethyl[(thian-3-yl)methyl]amine](/img/structure/B13477282.png)
![1-[(4-Bromo-2-methylphenyl)methyl]piperazine](/img/structure/B13477292.png)
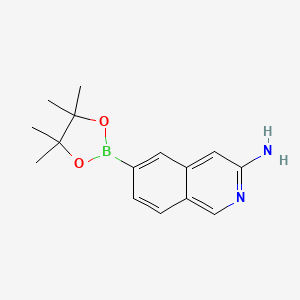
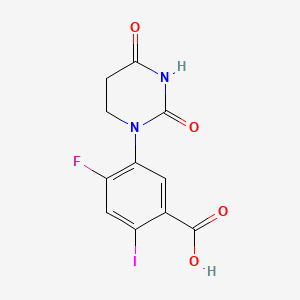
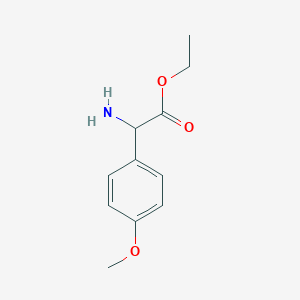
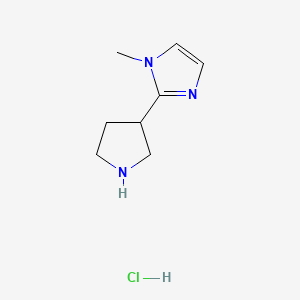
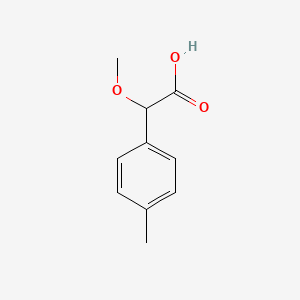
![3-[(4-Bromophenyl)methyl]cyclobutan-1-amine hydrochloride](/img/structure/B13477312.png)
